molecular formula C7H6FNO4 B8519368 5-Fluoro-3-methoxy-2-nitrophenol

5-Fluoro-3-methoxy-2-nitrophenol

Cat. No. B8519368
M. Wt: 187.12 g/mol
InChI Key: QWNOVJWYWPXEAH-UHFFFAOYSA-N
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Description

5-Fluoro-3-methoxy-2-nitrophenol is a useful research compound. Its molecular formula is C7H6FNO4 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-3-methoxy-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-methoxy-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6FNO4

Molecular Weight

187.12 g/mol

IUPAC Name

5-fluoro-3-methoxy-2-nitrophenol

InChI

InChI=1S/C7H6FNO4/c1-13-6-3-4(8)2-5(10)7(6)9(11)12/h2-3,10H,1H3

InChI Key

QWNOVJWYWPXEAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,5-difluoro-3-methoxy-2-nitro-benzene (20 g, 105 mmol) in dimethylsulfoxide (50 ml) is added a 10N aqueous solution of sodium hydroxide (31.5 ml) and the mixture is stirred at room temperature for 18 h and at 60° C. for 3 h. After completion of reaction (monitored by TLC), the mixture is diluted with water (50 ml), acidified with 2N hydrochloric acid to pH 3 and extracted with ethyl acetate (3×100 ml). The combined organic layers are washed with water (50 ml), brine (50 ml), dried over sodium sulfate and concentrated in vacuo. The crude product is purified by flash column chromatography (15% ethyl acetate/hexane) to yield 5-fluoro-3-methoxy-2-nitro-phenol (12.0 g, 63.5 mmol, 60%).
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20 g
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31.5 mL
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50 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In 10N NaOH (13.1 ml, 131 mmol) and DMSO (25 ml), 3,5-difluoro-2-nitroanisole (8.29 g, 43.8 mmol) was stirred at 50° C. for 5 hours. After cooling, the reaction mixture was poured in 1N HCl (200 ml), followed by extraction with ethyl acetate (300 ml). The extract was washed with saturated brine (2×100 ml), dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from hexane-ethyl acetate (4:1) eluate fractions, the title compound (4.14 g, 51%) was obtained as a yellow oil.
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13.1 mL
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8.29 g
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25 mL
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200 mL
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Yield
51%

Synthesis routes and methods IV

Procedure details

A mixture of 3,5-difluoro-2-nitroanisole(4.36 g), dimethylsulphoxide(10 mL) and 10N aqueous sodium hydroxide(6.5 mL) was stirred at ambient temperature for 18 h and then at 60° C. for 3 h. The mixture was diluted with water and acidified with concentrated hydrochloric acid, extracted with ethyl acetate and the extract was washed with water dried and evaporated to dryness. The residue was purified by flash chromatography eluting with increasingly polar mixtures of ethyl acetate and hexane to give the product (3.0 g),(m/e 186, MH−).
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4.36 g
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10 mL
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